molecular formula C10H12N2O B13940987 (S)-5-Phenylpiperazin-2-one

(S)-5-Phenylpiperazin-2-one

Cat. No.: B13940987
M. Wt: 176.21 g/mol
InChI Key: RMZGIXQVAQTNNP-SECBINFHSA-N
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Description

(S)-5-Phenylpiperazin-2-one is a chiral compound belonging to the piperazine family. It features a phenyl group attached to the piperazine ring, which imparts unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Phenylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a base such as sodium ethoxide and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Phenylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different piperazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced piperazine derivatives.

    Substitution: Brominated or nitrated phenylpiperazine derivatives.

Scientific Research Applications

(S)-5-Phenylpiperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-Phenylpiperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylpiperazine: Lacks the carbonyl group present in (S)-5-Phenylpiperazin-2-one.

    1-Phenylpiperazine: Differently substituted piperazine with distinct chemical properties.

    2-Phenylpiperazine: Another positional isomer with unique reactivity.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a phenyl group and a carbonyl group on the piperazine ring. This combination imparts specific stereochemical and electronic properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(5S)-5-phenylpiperazin-2-one

InChI

InChI=1S/C10H12N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1

InChI Key

RMZGIXQVAQTNNP-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](NCC(=O)N1)C2=CC=CC=C2

Canonical SMILES

C1C(NCC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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